
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
描述
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a complex organic compound that features a benzoxazole ring fused with a trifluoromethyl group and a hydroxybutanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves the condensation of 2-aminophenol with trifluoroacetic acid derivatives under controlled conditions. One common method includes the use of a catalytic amount of a strong acid, such as sulfuric acid, to facilitate the cyclization reaction, forming the benzoxazole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts, such as metal-organic frameworks or nanocatalysts, can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydrobenzoxazole derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-oxobutanoic acid, while reduction of the benzoxazole ring can produce 3-(1,3-Dihydrobenzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid .
科学研究应用
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzoxazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler analog without the trifluoromethyl and hydroxybutanoic acid groups.
4,4,4-Trifluoro-3-hydroxybutanoic acid: Lacks the benzoxazole ring but retains the trifluoromethyl and hydroxybutanoic acid moieties.
2-Aminophenol: The precursor for benzoxazole synthesis, lacking the trifluoromethyl and hydroxybutanoic acid groups.
Uniqueness
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the combination of the benzoxazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse applications in various fields of research .
属性
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)10(18,5-8(16)17)9-15-6-3-1-2-4-7(6)19-9/h1-4,18H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWVRLZLXCGRJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(CC(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


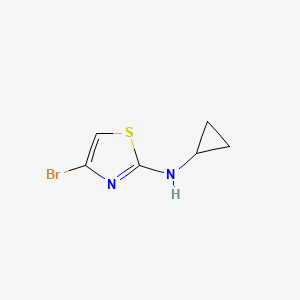
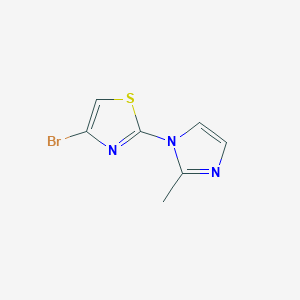
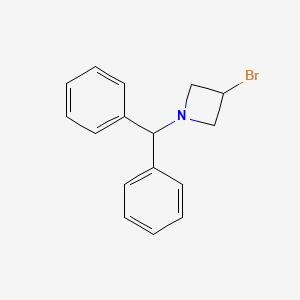

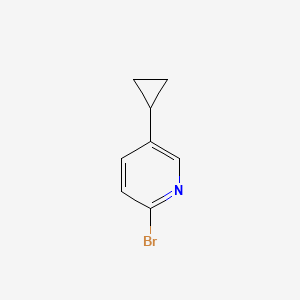


![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)
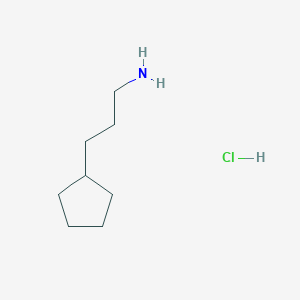
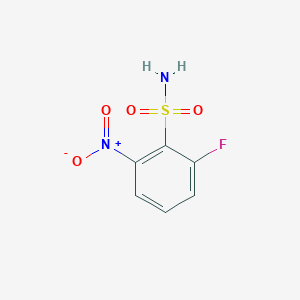
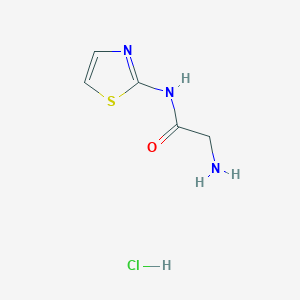
![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)
